N-([1,1'-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide
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Overview
Description
N-([1,1’-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide is an organic compound that features a biphenyl group attached to a trifluoromethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of a biphenyl derivative with trifluoromethanesulfonamide. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of appropriate solvents and catalysts. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the biphenyl group can yield nitrobiphenyl derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N-([1,1’-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the trifluoromethanesulfonamide moiety can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonamide: A compound with a trifluoromethanesulfonamide group, used in various chemical reactions and as a reagent.
Uniqueness
N-([1,1’-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide is unique due to the combination of the biphenyl and trifluoromethanesulfonamide groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
55251-35-9 |
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Molecular Formula |
C13H10F3NO2S |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-(2-phenylphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H10F3NO2S/c14-13(15,16)20(18,19)17-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,17H |
InChI Key |
RAKWAKYOSOLVNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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